molecular formula C23H20FN3O4 B2764309 N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide CAS No. 850929-84-9

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B2764309
CAS No.: 850929-84-9
M. Wt: 421.428
InChI Key: HAWXDGURCROTLN-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the 4-fluorophenyl group and the trimethoxybenzamide moiety in its structure suggests that this compound may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide typically involves multi-step organic synthesis. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to quinone derivatives, while substitution reactions can yield various substituted aromatic compounds.

Scientific Research Applications

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide
  • N-[2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide
  • N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide

Uniqueness

The presence of the 4-fluorophenyl group in N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide imparts unique electronic properties that can influence its biological activity. This makes it distinct from its analogs with different substituents on the phenyl ring. The fluorine atom can enhance the compound’s binding affinity to certain targets and improve its metabolic stability.

Biological Activity

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H21FN6O3
  • Molecular Weight : 392.42 g/mol
  • Structure : The compound features an imidazo[1,2-a]pyridine moiety substituted with a 4-fluorophenyl group and a trimethoxybenzamide side chain.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Key mechanisms include:

  • Inhibition of Protein Kinases : Similar derivatives have shown inhibitory effects on protein kinases involved in cancer progression, particularly Src family kinases and SHP1 phosphatase .
  • Fluorescence Properties : The compound exhibits fluorescence properties that can be utilized for imaging applications in biological systems, enhancing its potential for use in diagnostic tools .

Anticancer Activity

Numerous studies have explored the anticancer potential of compounds related to this compound. For instance:

  • In Vitro Studies : Research indicates that imidazo[1,2-a]pyridine derivatives can induce apoptosis in various cancer cell lines by modulating key signaling pathways. For example, one study demonstrated that a related compound inhibited cell proliferation by 85% at a concentration of 100 μM against SHP1 phosphatase .
CompoundTargetIC50 (μM)Effect
Compound ASHP110085% inhibition
Compound BSrc Kinase50Apoptosis induction

Antimicrobial Activity

Some derivatives have also exhibited antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains.

Case Studies

  • Synthesis and Evaluation : A recent study synthesized several imidazo[1,2-a]pyridine derivatives and evaluated their biological activities. Notably, the compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 45 μM .
  • Fluorescent Imaging Applications : Another investigation focused on the fluorescent properties of imidazo derivatives for cellular imaging. The compounds exhibited high selectivity for specific ions and were tested for biocompatibility in live cell imaging scenarios .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O4/c1-29-17-12-15(13-18(30-2)21(17)31-3)23(28)26-22-20(14-7-9-16(24)10-8-14)25-19-6-4-5-11-27(19)22/h4-13H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWXDGURCROTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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